7,8-dihydro-6H-[1,4]dioxepino[2,3-b]pyrazin-7-amine hydrochloride
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Overview
Description
7,8-dihydro-6H-[1,4]dioxepino[2,3-b]pyrazin-7-amine hydrochloride is a heterocyclic compound that features a unique dioxepino-pyrazine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-dihydro-6H-[1,4]dioxepino[2,3-b]pyrazin-7-amine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyrazine derivative with a dioxepin precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
7,8-dihydro-6H-[1,4]dioxepino[2,3-b]pyrazin-7-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dioxepino-pyrazine oxides, while reduction can produce amine derivatives .
Scientific Research Applications
7,8-dihydro-6H-[1,4]dioxepino[2,3-b]pyrazin-7-amine hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 7,8-dihydro-6H-[1,4]dioxepino[2,3-b]pyrazin-7-amine hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in kinase inhibition and modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine derivatives: These compounds share a similar pyrazine ring structure and exhibit various biological activities.
Benzothiazol-2-amine derivatives: These compounds also feature a heterocyclic structure and are used in similar research applications.
Uniqueness
What sets 7,8-dihydro-6H-[1,4]dioxepino[2,3-b]pyrazin-7-amine hydrochloride apart is its unique dioxepino-pyrazine structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C7H10ClN3O2 |
---|---|
Molecular Weight |
203.62 g/mol |
IUPAC Name |
7,8-dihydro-6H-[1,4]dioxepino[2,3-b]pyrazin-7-amine;hydrochloride |
InChI |
InChI=1S/C7H9N3O2.ClH/c8-5-3-11-6-7(12-4-5)10-2-1-9-6;/h1-2,5H,3-4,8H2;1H |
InChI Key |
FYBLTTYMYVEWSB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(COC2=NC=CN=C2O1)N.Cl |
Origin of Product |
United States |
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